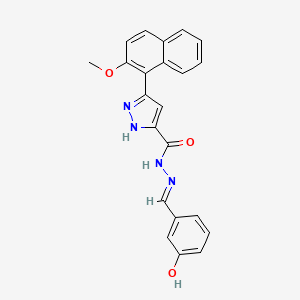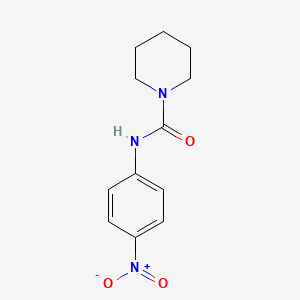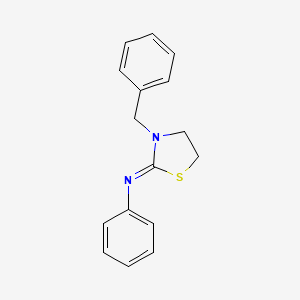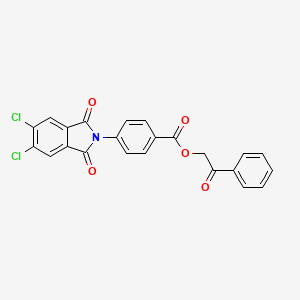
4-(3-Benzoylpropionyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Benzoylpropionyl)morpholine is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is also known by its systematic name, 1,4-Butanedione, 1-(4-morpholinyl)-4-phenyl . This compound features a morpholine ring substituted with a benzoylpropionyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-(3-Benzoylpropionyl)morpholine typically involves the reaction of morpholine with benzoylpropionic acid or its derivatives. One common method includes the acylation of morpholine with benzoylpropionyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
4-(3-Benzoylpropionyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
4-(3-Benzoylpropionyl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Benzoylpropionyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antifungal applications, it may inhibit key enzymes involved in ergosterol biosynthesis, disrupting the fungal cell membrane . The compound’s morpholine ring allows it to mimic natural substrates, facilitating its binding to target sites and exerting its biological effects .
Comparison with Similar Compounds
4-(3-Benzoylpropionyl)morpholine can be compared to other morpholine derivatives, such as:
Amorolfine: A morpholine antifungal drug that inhibits fungal sterol synthesis.
Fenpropimorph: Another morpholine derivative used as an agrofungicide.
What sets this compound apart is its unique benzoylpropionyl substitution, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
6045-93-8 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-morpholin-4-yl-4-phenylbutane-1,4-dione |
InChI |
InChI=1S/C14H17NO3/c16-13(12-4-2-1-3-5-12)6-7-14(17)15-8-10-18-11-9-15/h1-5H,6-11H2 |
InChI Key |
NKHOEIIMKOSLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide](/img/structure/B11996928.png)


![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)

![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)




